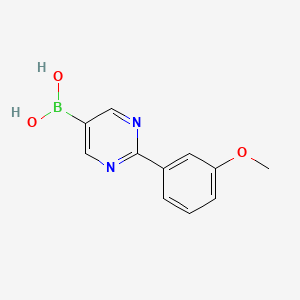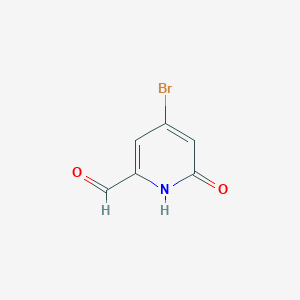![molecular formula C13H7ClN4 B14069396 10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine CAS No. 10211-11-7](/img/structure/B14069396.png)
10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine is a heterocyclic compound with the molecular formula C₁₃H₇ClN₄. It is known for its unique structure, which combines benzimidazole and benzotriazine moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with 2-chlorobenzoyl chloride, followed by cyclization with sodium azide. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction volumes, ensuring efficient mixing, and maintaining precise temperature control to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, amines, or thiols in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzimidazo[1,2-c][1,2,3]benzotriazines.
Oxidation Products: N-oxides of the parent compound.
Reduction Products: Amines derived from the reduction of the triazine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine involves its interaction with specific molecular targets. In biological systems, it is believed to interact with DNA and enzymes involved in cell replication and repair. This interaction can lead to the inhibition of cell growth and induction of apoptosis in cancer cells. The compound may also interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Shares the benzimidazole moiety but lacks the triazine ring.
Benzotriazine: Contains the triazine ring but does not have the benzimidazole structure.
10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine Derivatives: Various derivatives with different substituents on the benzimidazole or triazine rings.
Uniqueness
This compound is unique due to its combined benzimidazole and benzotriazine structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Propriétés
Numéro CAS |
10211-11-7 |
|---|---|
Formule moléculaire |
C13H7ClN4 |
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
10-chlorobenzimidazolo[1,2-c][1,2,3]benzotriazine |
InChI |
InChI=1S/C13H7ClN4/c14-8-5-6-12-11(7-8)15-13-9-3-1-2-4-10(9)16-17-18(12)13/h1-7H |
Clé InChI |
MYRJVSAQRWUGRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C(N3N=N2)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















